N-(3,4-dimethoxybenzyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a complex organic compound that features a benzyl group substituted with two methoxy groups, an indole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide typically involves multiple steps:
Formation of the 3,4-dimethoxybenzyl group: This can be achieved through the methylation of 3,4-dihydroxybenzyl alcohol using methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of the indole moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Coupling reactions: The 3,4-dimethoxybenzyl group and the indole moiety are coupled using a suitable linker, such as an acetamide group, through amide bond formation. This can be facilitated by using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger reactors and more efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can undergo various types of chemical reactions:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the synthesis of self-assembled monolayers (SAMs) for surface modification and nanotechnology applications.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-dimethoxybenzyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide
- **N-(3,4-dimethoxybenzyl)-2-{4-[(methylsulfonyl)amino]-1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide
- **N-(3,4-dimethoxybenzyl)-2-{4-[(methylsulfonyl)amino]-1H-benzo[d]imidazol-1-yl}acetamide
Uniqueness
This compound is unique due to its specific combination of functional groups and the indole moiety, which provides distinct chemical and biological properties. The presence of the methoxy groups enhances its solubility and stability, while the sulfonyl group increases its reactivity and potential for forming hydrogen bonds.
Properties
Molecular Formula |
C20H23N3O5S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[4-(methanesulfonamido)indol-1-yl]acetamide |
InChI |
InChI=1S/C20H23N3O5S/c1-27-18-8-7-14(11-19(18)28-2)12-21-20(24)13-23-10-9-15-16(22-29(3,25)26)5-4-6-17(15)23/h4-11,22H,12-13H2,1-3H3,(H,21,24) |
InChI Key |
AJBMLVCJBNTYCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C=CC3=C(C=CC=C32)NS(=O)(=O)C)OC |
Origin of Product |
United States |
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